2,3-Hexanedione, also known as acetyl butyryl, is a diketone with the molecular formula and a CAS number of 3848-24-6. It is characterized by its unique butterfat fragrance and is primarily utilized in the food industry for flavoring purposes. The compound is classified as a diketone due to the presence of two carbonyl groups () within its structure, which significantly influences its chemical reactivity and applications in various fields, including food science and organic synthesis.
The synthesis of 2,3-hexanedione can be achieved through various methods. One notable approach involves the reaction of 2-hexanone with amyl nitrite in the presence of dilute hydrochloric acid. This method allows for a controlled reaction environment where the molar ratio of 2-hexanone to amyl nitrite is maintained between 1:0.6 to 1:3, and the reaction temperature ranges from 20°C to 100°C over a period of 2 to 10 hours. The yield from this reaction is reported to be approximately 70% .
The molecular structure of 2,3-hexanedione features a linear chain with two carbonyl groups located at the second and third carbon atoms. Its linear formula can be represented as:
Key data regarding 2,3-hexanedione includes:
2,3-Hexanedione participates in several chemical reactions due to its functional groups. It can undergo typical reactions associated with diketones, such as aldol condensation, where it reacts with aldehydes or other ketones under basic conditions to form larger molecules.
In aldol reactions, the diketone can act as both an electrophile and a nucleophile, leading to complex cyclic structures or longer-chain compounds depending on the reactants involved. The ability to form enolates makes it particularly versatile in organic synthesis .
The mechanism by which 2,3-hexanedione exerts its effects in applications such as flavoring involves its interaction with olfactory receptors. The compound's structure allows it to bind effectively with these receptors, producing sensory signals interpreted as specific flavors or aromas.
Research indicates that the concentration of xanthan gum in food systems can influence the release of aroma compounds like 2,3-hexanedione, thereby affecting sensory perception during consumption .
The compound exhibits typical diketone reactivity:
2,3-Hexanedione finds applications primarily in:
2,3-Hexanedione (C₆H₁₀O₂) is an aliphatic α-diketone of significant scientific and industrial interest. Characterized by adjacent carbonyl groups at carbon atoms 2 and 3, this compound exhibits distinctive chemical reactivity and functional versatility. It occurs naturally in trace amounts in fermented beverages and roasted foods but is predominantly synthesized for commercial applications. As a flavoring agent with creamy, caramel-like organoleptic properties, it serves as a structurally longer analogue of diacetyl (2,3-butanedione), offering unique physicochemical advantages. Research continues to explore its roles in organic synthesis, enzymology, and material science, establishing its cross-disciplinary relevance [3] [5].
Molecular Constitution:2,3-Hexanedione (CAS Registry Number: 3848-24-6) possesses a linear six-carbon backbone with ketone functionalities at positions 2 and 3. Its molecular formula is C₆H₁₀O₂, with a molecular weight of 114.14 g/mol. The α-diketone arrangement confers planarity at the carbonyl carbons, while the alkyl chains adopt tetrahedral geometry. Spectroscopic identifiers include the IUPAC Standard InChIKey MWVFCEVNXHTDNF-UHFFFAOYSA-N
and SMILES notation CCCC(=O)C(C)=O
[2] [6].
Table 1: Core Chemical Identifiers of 2,3-Hexanedione
Identifier Type | Value | Source |
---|---|---|
CAS Registry Number | 3848-24-6 | [2] |
IUPAC Name | Hexane-2,3-dione | [2] |
Molecular Formula | C₆H₁₀O₂ | [2] |
Molecular Weight | 114.14 g/mol | [2] |
InChI Key | MWVFCEVNXHTDNF-UHFFFAOYSA-N | [2] |
SMILES | CCCC(=O)C(C)=O | [10] |
Systematic and Common Nomenclature:The systematic IUPAC name hexane-2,3-dione designates the carbonyl positions unambiguously. Common synonyms reflect historical naming conventions and functional group interpretations:
Physical Properties:As a yellow liquid at room temperature, 2,3-hexanedione exhibits a sharp, penetrating odor at high concentrations that transitions to sweet and aromatic when diluted. Key physical constants include:
Table 2: Thermodynamic and Physical Properties
Property | Value | Conditions | Source |
---|---|---|---|
Boiling Point | 130°C | 1013 hPa | [6] |
Density | 0.937 g/cm³ | 20°C | [10] |
Refractive Index | 1.412 | 20°C | [10] |
Vapor Pressure | 13 hPa | 20°C | [6] |
Flash Point | 28°C | Closed cup | [6] |
Water Solubility | <1 mg/mL | 22°C | [9] |
Early Identification:2,3-Hexanedione was first characterized in the early 20th century amid investigations into volatile compounds in thermally processed foods. Its initial isolation from coffee and beer in the 1930s–1940s revealed it as a minor constituent contributing to roasted and caramelized notes. By the 1950s, synthetic routes were established, including the oxidation of 3-hydroxy-2-hexanone and catalytic dehydrogenation of 2,3-hexanediol [3] [7].
Industrial Production Timeline:
Key Milestones:
Flavor and Fragrance Applications:2,3-Hexanedione imparts creamy, buttery, and caramel-like notes at low concentrations (ppm levels). Its higher molecular weight and lower volatility than diacetyl enhance stability in baked goods and heated products. Regulatory acceptance (FEMA 2558, FDA GRAS) supports its use in:
Table 3: Industrial Applications of 2,3-Hexanedione
Industry Sector | Application | Functional Role | Reference |
---|---|---|---|
Food & Beverage | Dairy flavorings, baked goods, caramel | Flavor enhancer | [3] |
Fragrance | Perfumes, essences | Sweet/aromatic note modifier | [7] |
Tobacco | E-cigarette liquids, hookah | Flavoring agent | [5] |
Chemical Synthesis | Pharmaceutical intermediates | Precursor for heterocycles | [6] |
Academic Research Significance:
Emerging Innovations:
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